AM Toxin III

Vue d'ensemble

Description

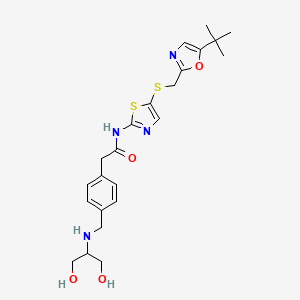

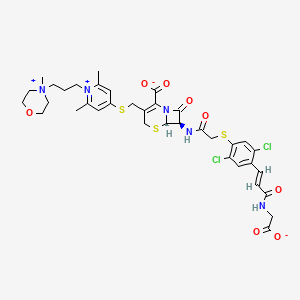

AM Toxin III is a host-specific phytotoxic metabolite produced by Alternaria mali . It is one of the many mycotoxins produced by Alternaria species .

Molecular Structure Analysis

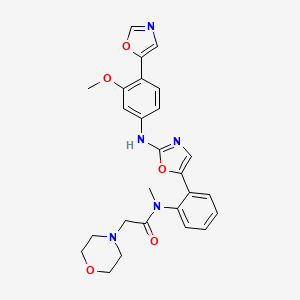

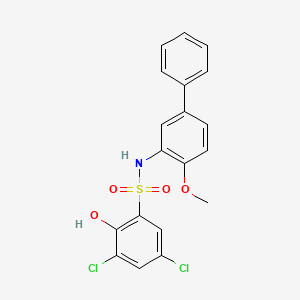

The molecular structure of AM Toxin III includes several structural components such as α-amino acrylic acid, alanine, α- acid, and α-amino-o-(p-hydroxy phenyl)-valeric acid . The molecule contains a total of 61 bonds .Chemical Reactions Analysis

AM Toxin III interacts with various cell organelles including chloroplast, mitochondria, plasma membrane, nucleus, Golgi bodies, etc . It has different modes of actions, biochemical reactions, and signaling mechanisms that cause diseases in the host plants .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis of AM-Toxin III : AM-toxin III, a phytotoxic peptide, was synthesized to confirm its proposed structure. This synthesis involved a deamination reaction and the synthetic peptide was found identical to natural AM-toxin III in various aspects including biological activity. The relationship between the structure of AM-toxin III, particularly the bulkiness of its aromatic side chain, and its biological activity was also explored (Kanmera & Izumiya, 2009).

Toxins in Food and Agricultural Research

- Tracking Mycotoxins in Food : Research on the development of an LC-MS/MS method for detecting free and modified Alternaria toxins in food items such as tomato sauce, sunflower seed oil, and wheat flour included AM-toxin III. This study is significant for comprehensive exposure data and food safety analysis (Puntscher et al., 2018).

Medicinal and Biotechnological Applications

- Inhibitory Properties Against Snake Venoms : Certain plants exhibiting neutralizing properties against snake venoms were studied, which could provide insights into developing alternative treatments and understanding the interaction of toxins like AM-toxin III with biological systems (Soares et al., 2005).

- Military Importance of Natural Toxins : The study of natural toxins like AM-toxin III and their analogs has implications for military research, including the development of toxin weapons and the synthesis of novel compounds for warfare and public order applications (Pitschmann & Hon, 2016).

- Biomedical Applications of Poisonous Plants : Research on poisonous plants, which may produce toxins like AM-toxin III, has led to the development of animal models for human diseases and potential drug candidates for genetic and infectious conditions (James et al., 2004).

Type III Secretion Systems and Bacterial Research

- Structure and Functions of Bacterial Type III Systems : Studies on the structure, evolution, and functions of bacterial Type III toxin-antitoxin systems provide insights into the mechanisms of toxin delivery and regulation, which could be relevant for understanding toxins like AM-toxin III (Goeders et al., 2016).

- Type III Proteins in Pseudomonas aeruginosa Infections : Research on Type III secreted toxins of Pseudomonas aeruginosa, including their effects on bacterial invasion and epithelial barrier function, contributes to our understanding of how similar toxins may function in human infections (Soong et al., 2007).

Safety And Hazards

Orientations Futures

Future research on AM Toxin III could focus on understanding the disease mechanism caused by Alternaria HSTs on host plants and also the pathways of the toxins and how they cause disease in plants . Additionally, the determination of the exact synthesis process and the exploration of the physical and chemical properties of AM Toxin III could be beneficial .

Propriétés

IUPAC Name |

9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6/c1-12(2)18-21(29)25-17(7-5-6-15-8-10-16(26)11-9-15)20(28)23-13(3)19(27)24-14(4)22(30)31-18/h8-12,14,17-18,26H,3,5-7H2,1-2,4H3,(H,23,28)(H,24,27)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXURJQNPXSDHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973351 | |

| Record name | 5,8,11-Trihydroxy-9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-(propan-2-yl)-1-oxa-4,7,10-triazacyclododeca-4,7,10-trien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AM Toxin III | |

CAS RN |

57765-94-3 | |

| Record name | AM Toxin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057765943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11-Trihydroxy-9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-(propan-2-yl)-1-oxa-4,7,10-triazacyclododeca-4,7,10-trien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)

![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)